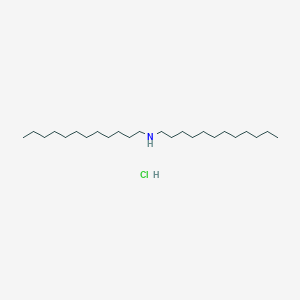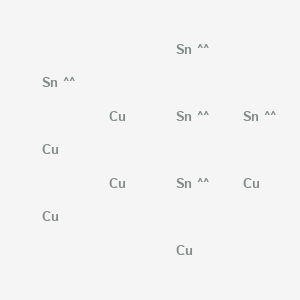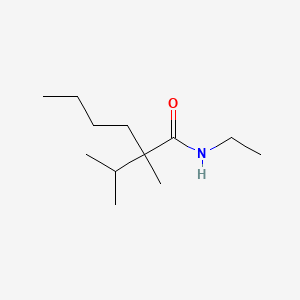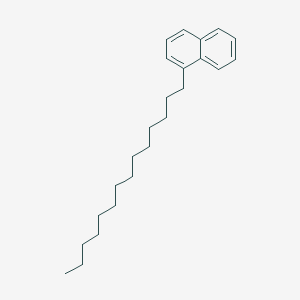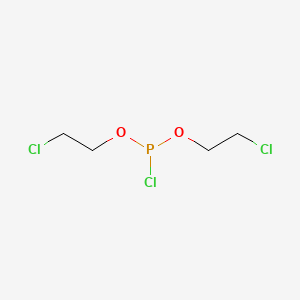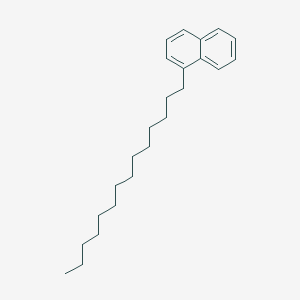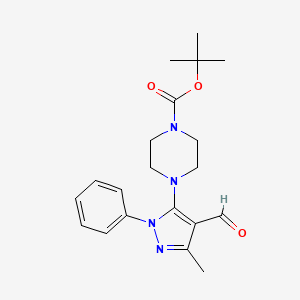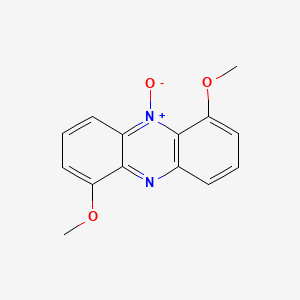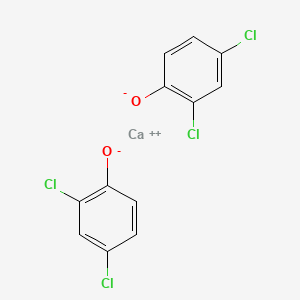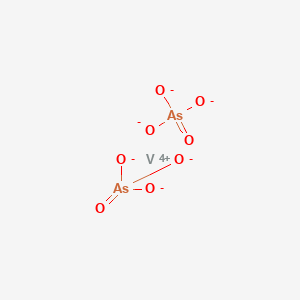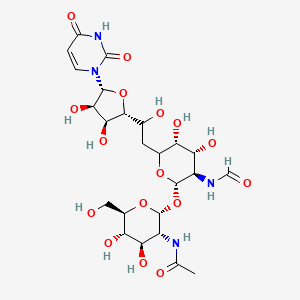
Corynetoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corynetoxins are toxic glycolipids produced by the bacterium Rathayibacter toxicus. These compounds are primarily associated with annual ryegrass toxicity, a severe neurologic disorder affecting livestock such as sheep and cattle . Corynetoxins are part of the tunicamycin group of antibiotics and are known for their potent inhibition of protein glycosylation .
Méthodes De Préparation
Corynetoxins are naturally produced by Rathayibacter toxicus in association with the seed gall nematode Anguina agrostis. The bacterium colonizes bacterial galls induced by the nematode in annual ryegrass (Lolium rigidum) . Industrial production methods for corynetoxins involve the cultivation of Rathayibacter toxicus in controlled environments, followed by extraction and purification using techniques such as high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Corynetoxins undergo various chemical reactions, including:
Oxidation: Corynetoxins can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within corynetoxins, altering their biological activity.
Substitution: Substitution reactions can occur at specific sites within the corynetoxin molecule, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include modified corynetoxins with altered biological activities.
Applications De Recherche Scientifique
Corynetoxins have several scientific research applications:
Chemistry: Corynetoxins are used as model compounds to study the mechanisms of protein glycosylation inhibition.
Biology: Researchers use corynetoxins to investigate the interactions between bacteria, nematodes, and host plants.
Medicine: Corynetoxins are studied for their potential therapeutic applications, particularly in targeting glycosylation pathways in cancer cells.
Mécanisme D'action
Corynetoxins exert their effects by inhibiting protein glycosylation, a critical process in the synthesis of glycoproteins. The mechanism involves the inhibition of the enzyme UDP-N-acetylglucosamine-1-phosphate transferase (MraY), which is essential for the formation of lipid-linked oligosaccharides . This inhibition disrupts the synthesis of glycoproteins, leading to cellular dysfunction and toxicity.
Comparaison Avec Des Composés Similaires
Corynetoxins are similar to other tunicamycin-like antibiotics, such as tunicamycin, streptovirudin, and MM 19290 . corynetoxins are unique in their association with Rathayibacter toxicus and their specific role in annual ryegrass toxicity. Unlike other tunicamycin-like compounds, corynetoxins are primarily studied in the context of agricultural and veterinary sciences.
Similar Compounds
- Tunicamycin
- Streptovirudin
- MM 19290
Corynetoxins stand out due to their specific biological origin and their unique role in causing annual ryegrass toxicity .
Propriétés
Numéro CAS |
82196-90-5 |
|---|---|
Formule moléculaire |
C24H36N4O16 |
Poids moléculaire |
636.6 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-2-[(2S,3R,4R,5R)-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-3-formamido-4,5-dihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C24H36N4O16/c1-7(31)26-13-17(37)15(35)10(5-29)42-23(13)44-22-12(25-6-30)16(36)14(34)9(41-22)4-8(32)20-18(38)19(39)21(43-20)28-3-2-11(33)27-24(28)40/h2-3,6,8-10,12-23,29,32,34-39H,4-5H2,1H3,(H,25,30)(H,26,31)(H,27,33,40)/t8?,9?,10-,12-,13-,14+,15-,16-,17-,18+,19-,20-,21-,22+,23-/m1/s1 |
Clé InChI |
WQLKWNVBCAMBSA-QTONSFHWSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@H](C(O2)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O)NC=O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O)NC=O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
